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Compound of Interest

Compound Name: H-DL-Phe(4-NO2)-OH

Cat. No.: B167367

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
synthetic amino acid derivative, H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine). The
information presented herein is essential for the characterization, identification, and quality
control of this compound in research and drug development settings. This document includes
available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), alongside detailed experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for H-DL-Phe(4-
NO2)-OH. It is important to note that a complete, publicly available, and fully assigned
experimental dataset for all spectroscopic methods is not readily available. The data presented
is a compilation from various sources and includes information on closely related structures for
comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined *H and 3C NMR chemical shifts for H-DL-Phe(4-NO2)-OH
are not consistently reported in publicly accessible literature. The presence of the electron-
withdrawing nitro group at the para position of the phenyl ring significantly influences the
chemical shifts of the aromatic protons and carbons compared to unsubstituted phenylalanine.
Researchers should anticipate downfield shifts for the aromatic protons and carbons.
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Table 1: Predicted *H NMR Chemical Shifts for H-DL-Phe(4-NO2)-OH

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6) ppm (J) Hz
H-a ~3.8-4.2 dd ~5-8
H-B ~3.0-3.4 m
Aromatic H (ortho to
~8.1-8.3 d ~8-9
NO2)
Aromatic H (meta to
~7.4-7.6 d ~8-9

NO2)

Note: Predicted values are based on general principles of NMR spectroscopy and data from
similar substituted aromatic compounds. Actual values may vary depending on the solvent and

experimental conditions.

Table 2: Predicted 13C NMR Chemical Shifts for H-DL-Phe(4-NO2)-OH

Carbon Predicted Chemical Shift (8) ppm
C=0 (Carboxyl) ~170 - 175

C-a ~55 - 60

C-p ~35 - 40

Aromatic C (ipso to CHz) ~145 - 150

Aromatic C (ortho to NO2) ~123 - 125

Aromatic C (meta to NO2) ~130 - 132

Aromatic C (para to CHz, ipso to NO2) ~147 - 152

Note: Predicted values are based on general principles of NMR spectroscopy and data from
similar substituted aromatic compounds. Actual values may vary depending on the solvent and

experimental conditions.
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Infrared (IR) Spectroscopy

The IR spectrum of H-DL-Phe(4-NO2)-OH is characterized by the vibrational modes of its
functional groups, most notably the nitro group, the amino acid backbone, and the aromatic

ring.

Table 3: Characteristic IR Absorption Bands for H-DL-Phe(4-NO2)-OH

Wavenumber (cm—?) Intensity Assignment

O-H stretch (carboxylic acid),

~3400 - 2500 Broad N-H stretch (amino acid
Zwitterion)

~3100 - 3000 Medium Aromatic C-H stretch

~2960 - 2850 Medium Aliphatic C-H stretch

~1710 - 1680 Strong C=0 stretch (carboxylic acid)

~1600 - 1580 Medium N-H bend (amino group)

~1525 Strong Asymmetric NO2 stretch[1]

~1345 Strong Symmetric NOz2 stretch[1]

~1500, ~1450 Medium-Weak Aromatic C=C stretch

Note: The nitro group stretches are particularly useful for identification. The symmetric
stretching frequency of the nitro group in L-4-nitrophenylalanine has been shown to be a
sensitive probe of the local environment.[2][3]

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation
pattern of the molecule.

Table 4: Mass Spectrometry Data for H-DL-Phe(4-NO2)-OH
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miz Interpretation

211.0713 [M+H]* (protonated molecular ion)
165 [M+H - NO2]*

137 Further fragmentation

74 Common fragment for amino acids

Note: Data is based on electrospray ionization (ESI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for H-DL-Phe(4-
NO2)-OH.

NMR Spectroscopy Protocol

aaaaaaaaaaaaaa

Click to download full resolution via product page

Figure 1: NMR Spectroscopy Workflow.

Methodology:
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o Sample Preparation: Accurately weigh 5-10 mg of H-DL-Phe(4-NO2)-OH and dissolve it in
approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds) in a clean,
dry vial. For D20, a small amount of a suitable acid or base may be needed to aid
dissolution. Transfer the solution to a 5 mm NMR tube.

 Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency
of 400 MHz or higher for protons.

e 1H NMR Acquisition: A standard proton experiment (e.g., Bruker's zg30 pulse program) is
used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are collected
to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: A standard carbon experiment with proton decoupling (e.g., Bruker's
zgpg30 pulse program) is used. A larger number of scans will be required compared to *H
NMR to obtain a good signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction.
The spectra are referenced to the residual solvent peak or an internal standard (e.g., TSP for
D20).

IR Spectroscopy Protocol
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Figure 2: IR Spectroscopy Workflow (KBr Pellet Method).

Methodology:

o Sample Preparation (KBr Pellet Method): Grind 1-2 mg of H-DL-Phe(4-NO2)-OH with
approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate
mortar and pestle until a fine, homogeneous powder is obtained. Transfer the powder to a
pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a
transparent or semi-transparent pellet.

e Instrumentation: An FTIR spectrometer is used for analysis.

o Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. First, a
background spectrum of the empty sample compartment (air) is collected. Then, the sample
spectrum is recorded. Typically, spectra are collected over the range of 4000-400 cm~* with a
resolution of 4 cm~1. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-
noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum by the instrument software to produce the final absorbance or transmittance
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spectrum. The resulting spectrum is then analyzed to identify the characteristic absorption
bands.

Mass Spectrometry Protocol

Data Analysis

Click to download full resolution via product page

Figure 3: Mass Spectrometry Workflow (ESI-MS).

Methodology:

o Sample Preparation: Prepare a dilute solution of H-DL-Phe(4-NO2)-OH (typically in the low
pg/mL to ng/mL range) in a solvent system suitable for electrospray ionization (ESI), such as
a mixture of methanol and water, often with a small amount of formic acid to promote
protonation.

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source
is used. This could be a quadrupole, ion trap, time-of-flight (TOF), or hybrid instrument.

o Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography (LC) system.

o Full Scan (MS1): A full scan mass spectrum is acquired to determine the mass-to-charge
ratio (m/z) of the protonated molecular ion ((M+H]*).
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o Tandem MS (MS/MS): The molecular ion is then isolated in the mass spectrometer and
subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen)
to induce fragmentation. The resulting fragment ions are then mass-analyzed to generate
the MS/MS spectrum.

o Data Analysis: The mass spectra are analyzed to identify the m/z values of the parent ion
and its fragments. This information is used to confirm the molecular weight and to elucidate
the structure of the molecule by interpreting the fragmentation pattern.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationship between the different spectroscopic
techniques in the structural elucidation of H-DL-Phe(4-NO2)-OH.

H-DL-Phe(4-NO2)-OH
(Unknown Structure)
&_//

‘ Spectroscopic Techniques

A\ A4
(Mass Spectrometry) (IR Spectroscopy) NMR(ls}pie(lzstéo)scopy

Information Obtained

Molecular Weight | Functional Groups Present Connectivity of Atoms
& Fragmentation Pattern (e.g., -NOz, -COOH, -NH2) , (Carbon-Hydrogen Framework)
Confirmed Structure of
H-DL-Phe(4-NO2)-OH

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b167367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 4: Logical Flow of Structural Elucidation.

This guide serves as a foundational resource for professionals working with H-DL-Phe(4-NO2)-
OH. While comprehensive experimental data remains somewhat elusive in public domains, the
provided information and protocols offer a robust starting point for in-house characterization
and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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